An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzyl Alcohol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzyl Alcohol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, identified by the CAS number 886502-52-9 , is a fluorinated aromatic alcohol of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a benzyl alcohol moiety for versatile reactivity, a methoxy group, and an electron-wielding trifluoromethoxy group, makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.[1] The strategic placement of these functional groups can profoundly influence the stability, reactivity, and ultimately the therapeutic or pesticidal efficacy of the target compounds.[1]
It is crucial to distinguish this compound from its isomer, 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS Number: 773871-39-9). The presence of a trifluoromethoxy (-OCF3) group instead of a trifluoromethyl (-CF3) group imparts distinct electronic and lipophilic properties, which are critical considerations in medicinal chemistry and drug design.
This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, including its physicochemical properties, a detailed synthesis protocol, its reactivity profile, key applications in drug discovery and other fields, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. The table below summarizes the key properties of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol.
| Property | Value | Source |
| CAS Number | 886502-52-9 | Internal |
| Molecular Formula | C9H9F3O3 | [2] |
| Molecular Weight | 222.17 g/mol | [2] |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol typically involves a multi-step process. While a specific peer-reviewed protocol for this exact molecule is not widely published, a general and plausible synthetic route can be devised based on established organofluorine chemistry and functional group transformations. The following protocol is a representative example.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
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Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add 3-hydroxy-4-methoxybenzaldehyde and a suitable copper catalyst (e.g., CuI).
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Solvent and Reagents: Add an appropriate solvent, such as DMF or DMSO. To this mixture, add a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3) and a suitable fluoride source (e.g., CsF or KF).
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Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-methoxy-2-(trifluoromethoxy)benzaldehyde.
Step 2: Reduction to 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
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Reaction Setup: Dissolve the purified 4-methoxy-2-(trifluoromethoxy)benzaldehyde from Step 1 in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
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Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.
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Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring the progress by TLC.
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Work-up and Purification: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water or dilute acid. Remove the solvent under reduced pressure. The aqueous residue is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude alcohol can be further purified by column chromatography if necessary to afford the final product, 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol.
Spectroscopic Characterization
While a full experimental spectrum for 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is not publicly available, the expected NMR spectral data can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (~3.8 ppm), a singlet or doublet for the benzylic CH2 protons (~4.6 ppm), a singlet for the alcohol OH proton (variable), and distinct signals in the aromatic region (6.8-7.5 ppm) corresponding to the three protons on the benzene ring.
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¹³C NMR: The carbon spectrum would show signals for the methoxy carbon, the benzylic carbon, the aromatic carbons (with characteristic splitting for the carbon bearing the trifluoromethoxy group due to C-F coupling), and the carbon of the trifluoromethoxy group itself.
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¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the -OCF3 group.
Reactivity and Applications in Drug Discovery
The trifluoromethoxy group is a fascinating substituent in medicinal chemistry due to its unique electronic properties. It is strongly electron-withdrawing, which can influence the acidity of the benzylic proton and the reactivity of the aromatic ring.[3] This group also significantly increases the lipophilicity of a molecule, a critical parameter for membrane permeability and drug absorption.[3]
The benzyl alcohol functionality serves as a versatile handle for a variety of chemical transformations, including:
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Esterification and Etherification: The alcohol can be readily converted to esters and ethers, allowing for the introduction of diverse functional groups and the formation of prodrugs.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for synthetic elaboration.
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Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
While specific examples of marketed drugs containing the 4-Methoxy-2-(trifluoromethoxy)benzyl moiety are not prominent, this building block is of high interest in drug discovery programs. For instance, related methoxy benzyl alcohols have been investigated for their neuroprotective effects.[4] The incorporation of the trifluoromethoxy group is a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds in the development of new therapeutics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from closely related benzyl alcohols provides general guidance.
General Hazards of Substituted Benzyl Alcohols:
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Acute Toxicity: May be harmful if swallowed or inhaled.[5]
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Skin and Eye Irritation: Can cause skin and serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is a specialized yet highly valuable building block for chemists in the pharmaceutical and agrochemical industries. Its distinct combination of a reactive benzyl alcohol handle, a methoxy group, and the electronically influential trifluoromethoxy substituent provides a powerful tool for the synthesis of novel and potentially bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.
References
Sources
- 1. 886502-52-9(4-Methoxy-2-(trifluoromethoxy)benzyl alcohol) | Kuujia.com [kuujia.com]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsupply.com.au [chemsupply.com.au]
